molecular formula C10H6F3NO B1403249 8-(Trifluoromethyl)isoquinolin-3-ol CAS No. 1175271-71-2

8-(Trifluoromethyl)isoquinolin-3-ol

Cat. No.: B1403249
CAS No.: 1175271-71-2
M. Wt: 213.16 g/mol
InChI Key: GHLCOMBXKHUYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)isoquinolin-3-ol can be achieved through several methodologies:

    Direct Introduction of Fluorine: This involves the direct introduction of a trifluoromethyl group onto the isoquinoline ring.

    Cyclization of Precursor Compounds: Another approach involves the cyclization of precursors bearing pre-fluorinated benzene rings.

Industrial Production Methods: Industrial production of fluorinated isoquinolines, including this compound, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and environmentally friendly processes is often emphasized to minimize the formation of harmful by-products .

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethyl)isoquinolin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated isoquinoline derivatives, which exhibit enhanced biological and chemical properties .

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)isoquinolin-3-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)isoquinoline
  • 4-(Trifluoromethyl)isoquinoline
  • 6-(Trifluoromethyl)isoquinoline

Comparison: 8-(Trifluoromethyl)isoquinolin-3-ol is unique due to the specific position of the trifluoromethyl group and the hydroxyl group on the isoquinoline ring. This structural arrangement imparts distinct chemical and biological properties compared to other trifluoromethylated isoquinolines .

Properties

IUPAC Name

8-(trifluoromethyl)-2H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-6-4-9(15)14-5-7(6)8/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLCOMBXKHUYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=O)NC=C2C(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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